molecular formula C12H11NO2 B1458745 1-(4-Cyanophenyl)cyclobutanecarboxylic acid CAS No. 1314710-36-5

1-(4-Cyanophenyl)cyclobutanecarboxylic acid

Cat. No. B1458745
M. Wt: 201.22 g/mol
InChI Key: VSJSUZJOUXGAFZ-UHFFFAOYSA-N
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Description

“1-(4-Cyanophenyl)cyclobutanecarboxylic acid” is an organic carboxylic acid that belongs to the category of cyclobutanecarboxylic acids. It has the molecular formula C12H11NO2 .


Synthesis Analysis

Cyclobutanecarboxylic acid, which is a precursor to “1-(4-Cyanophenyl)cyclobutanecarboxylic acid”, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain .


Molecular Structure Analysis

The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In “1-(4-Cyanophenyl)cyclobutanecarboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .


Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals .
    • The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .
    • Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
  • Agrochemical Synthesis

    • Cyclobutanecarboxylic acid is also used in the synthesis of agrochemicals .
    • The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties .
    • The cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
  • Advanced Materials

    • Cyclobutanecarboxylic acid has found use in the synthesis of advanced materials .
    • Due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
  • Antibacterial Activity

    • A study revealed that the cyclopropane substituent exhibits moderate antibacterial activity against Bacillus subtilis ATCC 6633 .
    • It has been found that the compounds with the cyclopropane and cyclobutane fragment have possessed antimicrobial activity in relation to strains of microorganisms Staphylococcus aureus АТСС 6538 for which the MIC value was 62.5 μg/ml .
  • Antinociception

    • The novel non-opioid 1-amino-1-cyclobutanecarboxylic acid has been studied for its antinociceptive effects .
  • Organic Synthesis

    • Cyclobutanecarboxylic acid can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
    • Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
    • Furthermore, due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
  • Precursor to Cyclobutylamine

    • Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine .
  • Organic Synthesis

    • Cyclobutanecarboxylic acid can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
    • Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
    • Furthermore, due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
  • Precursor to Cyclobutylamine

    • Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine .

Safety And Hazards

The safety data sheet for cyclobutanecarboxylic acid indicates that it is combustible and harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-(4-cyanophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSUZJOUXGAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)cyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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